molecular formula C9H15NO2 B13546572 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B13546572
M. Wt: 169.22 g/mol
InChI Key: WLSWKHIKVUKXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic amino acid with a unique structure that has garnered interest in various fields of chemistry and biology. This compound is characterized by its bicyclo[2.2.2]octane framework, which provides a rigid and constrained structure. The presence of an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of various bioactive molecules and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the functionalization of a bicyclic precursor. One common method is the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. This process can involve intermediates such as dihydro-1,3-oxazine or γ-lactone . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and other derivatives that retain the bicyclic structure of the parent compound .

Mechanism of Action

The mechanism of action of 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives involves their interaction with specific molecular targets. The rigid bicyclic structure allows for precise spatial orientation of functional groups, which can interact with enzymes, receptors, or other biomolecules. This interaction can inhibit enzyme activity, block receptor binding, or modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific bicyclo[2.2.2]octane structure, which provides a high degree of rigidity and conformational constraint. This makes it particularly useful in the design of molecules with precise three-dimensional shapes and functions .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

5-aminobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-8H,1-4,10H2,(H,11,12)

InChI Key

WLSWKHIKVUKXAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1CC2C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.